

A Comparative Spectroscopic Analysis of 4-Methylpyridine-2,6-diamine Isomers

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Compound of Interest

Compound Name: 4-Methylpyridine-2,6-diamine

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This guide provides a detailed spectroscopic comparison of **4-Methylpyridine-2,6-diamine** and its isomers, offering valuable data for researchers in medicinal chemistry, materials science, and organic synthesis. The structural nuances of these isomers, arising from the varied positions of the methyl and amino groups on the pyridine ring, lead to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and for predicting the chemical behavior and potential applications of these compounds.

Isomer Overview

The primary isomers of **4-Methylpyridine-2,6-diamine** include 4-Methylpyridine-2,5-diamine and 6-Methylpyridine-2,4-diamine. The different substitution patterns on the pyridine ring significantly influence their electronic environments and, consequently, their spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **4-Methylpyridine-2,6-diamine** and its isomers. It is important to note that comprehensive experimental data for all isomers is not readily available in the public domain. Where direct experimental data could not be found, information has been supplemented with data from closely related compounds, and this is duly noted.

Table 1: Physical and Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Mass Spectrum (m/z)
4-Methylpyridine-2,6-diamine	C ₆ H ₉ N ₃	123.16	85-86[1]	[M+H] ⁺ : 124.0869 (HRMS ESI)[1]
4-Methylpyridine-2,5-diamine	C ₆ H ₉ N ₃	123.16	Not Available	Not Available
6-Methylpyridine-2,4-diamine	C ₆ H ₉ N ₃	123.16	Not Available	Not Available

Table 2: ¹H NMR Spectral Data (in DMSO-d₆)

Compound	Chemical Shift (δ ppm)
4-Methylpyridine-2,6-diamine	5.46 (s, 2H, Py-H), 5.21 (s, 4H, NH ₂), 1.95 (s, 3H, CH ₃)[1]
4-Methylpyridine-2,5-diamine	Data not available.
6-Methylpyridine-2,4-diamine	Data not available.

Table 3: ¹³C NMR Spectral Data (in DMSO-d₆)

Compound	Chemical Shift (δ ppm)
4-Methylpyridine-2,6-diamine	158.7 (Py-C), 148.1 (Py-C), 96.2 (Py-C), 20.7 (CH ₃)[1]
4-Methylpyridine-2,5-diamine	Data not available.
6-Methylpyridine-2,4-diamine	Data not available.

Table 4: Infrared (IR) Spectral Data

Compound	Key IR Peaks (cm ⁻¹)
4-Methylpyridine-2,6-diamine	Data not available.
4-Methylpyridine-2,5-diamine	Data not available.
6-Methylpyridine-2,4-diamine	Data not available.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may need to be optimized for the compounds of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

High-Resolution Mass Spectrometry (HRMS)

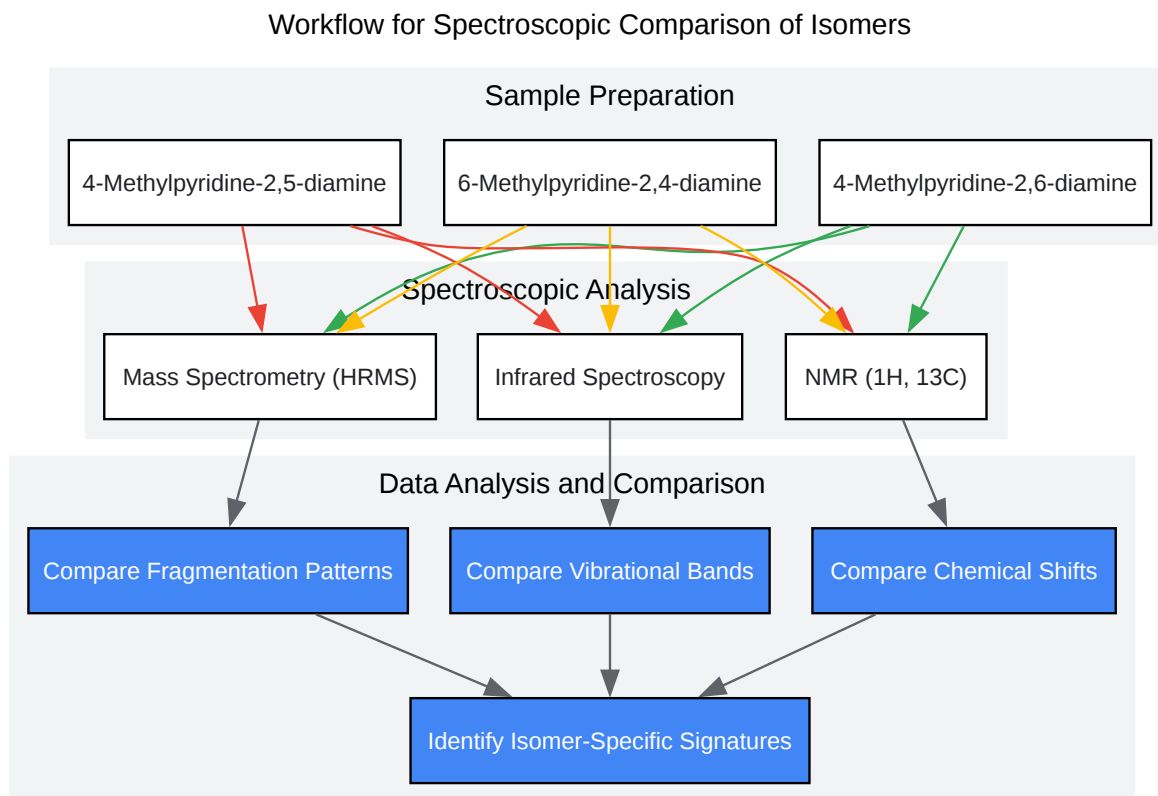
Mass spectra can be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small amount of the finely ground compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comparative analysis of the isomers.



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Caption: A flowchart outlining the process for the spectroscopic comparison of isomers.

Structure and Isomerism

The structural differences between the isomers are key to interpreting their spectra. The following diagram illustrates the chemical structures of the three isomers.

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References

- 1. echemi.com [echemi.com]
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